![molecular formula C15H14N6 B12908298 4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine CAS No. 641615-38-5](/img/structure/B12908298.png)
4-Methyl-N~3~-[4-(pyrazin-2-yl)pyrimidin-2-yl]benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is a compound of significant interest in the field of medicinal chemistry. It is known for its role as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in the treatment of various cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves multiple steps. One common method includes the use of a Curtius rearrangement, which is a chemical reaction that transforms an acyl azide into an isocyanate, releasing nitrogen gas . The process typically involves the following steps:
Formation of Acyl Azide: This is achieved by reacting an acyl chloride with sodium azide.
Curtius Rearrangement: The acyl azide is then heated to induce the rearrangement, forming an isocyanate.
Reaction with Amine: The isocyanate is subsequently reacted with an amine to form the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may yield an amine or alcohol .
Aplicaciones Científicas De Investigación
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including its role as a kinase inhibitor.
Medicine: It is a key intermediate in the synthesis of tyrosine kinase inhibitors, which are used in the treatment of cancers such as chronic myeloid leukemia.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine involves its role as an intermediate in the synthesis of tyrosine kinase inhibitors. These inhibitors work by blocking the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can help to prevent the uncontrolled growth of cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imatinib: A first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Nilotinib: A second-generation tyrosine kinase inhibitor with improved efficacy and safety profile compared to imatinib.
Uniqueness
6-Methyl-N1-(4-(pyrazin-2-yl)pyrimidin-2-yl)benzene-1,3-diamine is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various tyrosine kinase inhibitors. Its ability to undergo multiple types of chemical reactions also makes it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
641615-38-5 |
|---|---|
Fórmula molecular |
C15H14N6 |
Peso molecular |
278.31 g/mol |
Nombre IUPAC |
4-methyl-3-N-(4-pyrazin-2-ylpyrimidin-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H14N6/c1-10-2-3-11(16)8-13(10)21-15-19-5-4-12(20-15)14-9-17-6-7-18-14/h2-9H,16H2,1H3,(H,19,20,21) |
Clave InChI |
UPBWTANZSKWBTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



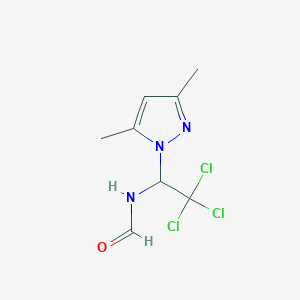
![3-[(2-Chlorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12908237.png)

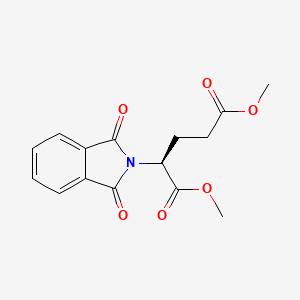
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908266.png)
![6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione](/img/structure/B12908272.png)
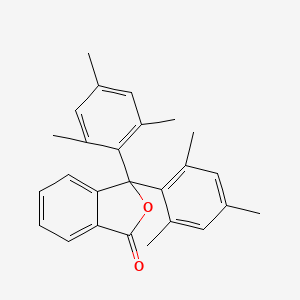
![Cis-3-methylene-6,6-dipropyltetrahydrofuro[3,4-b]furan-2,4-dione](/img/structure/B12908286.png)
![3-[(2-Amino-6-chloropyrimidin-4-yl)amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B12908292.png)
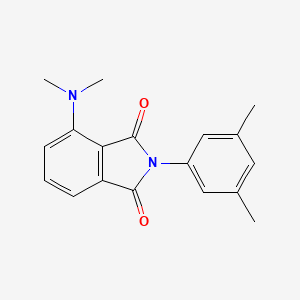
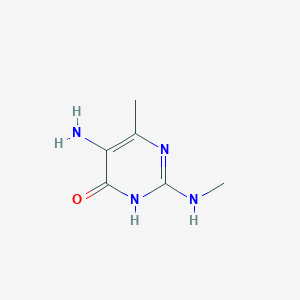
![1-[5,6-Bis(3-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12908312.png)

